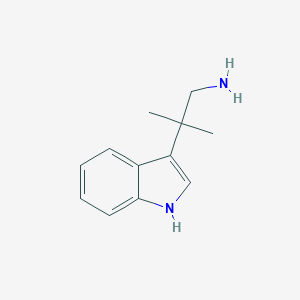

2-(1H-indol-3-yl)-2-methylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11/h3-7,14H,8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRFYKZLWPFRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165698 | |

| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15467-31-9 | |

| Record name | β,β-Dimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15467-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 3-(2-amino-1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of the novel compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this document presents predicted spectroscopic data based on the analysis of its structural analogues and established principles of NMR, IR, and mass spectrometry. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of new indole-containing compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent functional groups—a primary amine, a 3-substituted indole ring, and a neopentyl-like carbon skeleton—and comparison with data from structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | Indole N-H |

| ~7.65 | d | 1H | Ar-H (H4) |

| ~7.35 | d | 1H | Ar-H (H7) |

| ~7.20 | t | 1H | Ar-H (H6) |

| ~7.12 | t | 1H | Ar-H (H5) |

| ~7.05 | s | 1H | Ar-H (H2) |

| ~2.80 | s | 2H | -CH₂-NH₂ |

| ~1.50 | br s | 2H | -NH₂ |

| ~1.20 | s | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~136.5 | C7a |

| ~127.0 | C3a |

| ~122.5 | C2 |

| ~122.0 | C6 |

| ~119.5 | C5 |

| ~119.0 | C4 |

| ~113.0 | C3 |

| ~111.0 | C7 |

| ~50.0 | -CH₂-NH₂ |

| ~35.0 | -C(CH₃)₂ |

| ~25.0 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| ~3300 | Broad | N-H stretch (indole) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1620 | Medium | N-H bend (primary amine) |

| ~1450 | Medium | C=C stretch (aromatic) |

| ~740 | Strong | C-H bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 188 | [M]⁺ (Molecular Ion) |

| 130 | [M - C(CH₃)₂NH₂]⁺ |

| 58 | [C(CH₃)₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound. These protocols are based on standard practices for the characterization of novel organic compounds, particularly indole alkaloids and primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse width.

-

Set the relaxation delay to 2 seconds.

-

Acquire 16 scans.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 5 seconds.

-

Acquire 1024 scans.

-

Process the data with a line broadening of 1.0 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound by dissolving a small amount in a volatile solvent (e.g., methanol or dichloromethane), applying the solution to a KBr or NaCl salt plate, and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet by grinding 1-2 mg of the compound with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment or the pure KBr pellet before acquiring the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to 10-100 µg/mL with the same solvent.[1]

-

Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to m/z 50-500.

-

Optimize the capillary voltage, cone voltage, and source temperature to achieve maximum signal intensity for the molecular ion.

-

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced dissociation (CID) and record the resulting fragment ion spectrum.

-

Visualizations

The following diagrams illustrate the key structural features and a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Caption: Potential biological signaling pathways involving the title compound.

References

An In-depth Technical Guide to 2-(1H-indol-3-yl)-2-methylpropan-1-amine: Physicochemical Properties, Stability, and Synthetic Methodologies

Introduction

2-(1H-indol-3-yl)-2-methylpropan-1-amine is an organic molecule belonging to the tryptamine family, characterized by an indole nucleus connected to an amino group via a side chain. Tryptamine and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. This guide provides a comprehensive overview of the predicted chemical properties, stability considerations, and a plausible synthetic pathway for this specific, yet understudied, compound.

Chemical Properties

The chemical and physical properties of this compound are predicted based on its structural similarity to other indole-containing compounds and general chemical principles. A summary of these predicted properties is presented in Table 1.

| Property | Predicted Value | Remarks |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₆N₂ | Based on its chemical structure. |

| Molecular Weight | 188.27 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Predicted to be a solid at room temperature. | Many similar tryptamine derivatives are solids. |

| Melting Point | Not available. | Likely to be in the range of other substituted tryptamines. |

| Boiling Point | Not available. | - |

| Solubility | Predicted to be sparingly soluble in water, but soluble in organic solvents like DMSO, ethanol, and methanol. | The indole ring imparts hydrophobicity, while the amine group can be protonated to increase aqueous solubility at acidic pH.[2] |

| pKa | The pKa of the primary amine is estimated to be around 9-10. | This is a typical range for primary alkyl amines.[3] |

Table 1: Predicted Physicochemical Properties of this compound

Chemical Stability and Storage

The stability of this compound is primarily dictated by the indole ring, which is susceptible to degradation under certain conditions.

Degradation Pathways:

-

Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by exposure to air (oxygen), light, and certain metal ions.[2] This can lead to the formation of colored degradation products. The presence of the alkyl substituent at the C3 position may influence the rate and products of oxidation.

-

Acidic Conditions: While the amine group will be protonated and stabilized in acidic conditions, strong acids may lead to polymerization or other reactions involving the indole ring.

-

Light Sensitivity: Indole-containing compounds are often light-sensitive and can degrade upon exposure to UV radiation.[2]

Recommended Storage Conditions: To ensure the long-term stability of this compound, the following storage conditions are recommended:

-

Temperature: Store at low temperatures, such as 2-8°C for short-term storage and -20°C for long-term storage.[2]

-

Light: Protect from light by using amber-colored vials or by storing in the dark.[2]

-

Atmosphere: For maximum stability, especially in solution, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.[2]

-

Form: Storing the compound as a solid is generally preferred over storing it in solution, as this minimizes degradation.[2]

Experimental Protocols

Due to the lack of specific literature on this compound, the following sections detail a proposed synthetic route and general analytical methods based on established organic chemistry principles for similar compounds.

Proposed Synthesis:

A plausible synthetic route to this compound could involve the reaction of indole with a suitable electrophile, followed by reduction. A potential multi-step synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies:

-

Step 1: Synthesis of Indole-3-glyoxylyl chloride

-

Dissolve indole in a suitable anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of oxalyl chloride in the same solvent to the indole solution with stirring.

-

Allow the reaction to proceed at 0°C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting indole-3-glyoxylyl chloride can be used in the next step, often without isolation.

-

-

Step 2: Grignard Reaction to form the amide intermediate

-

Prepare a solution of the indole-3-glyoxylyl chloride in an anhydrous ether solvent.

-

Add this solution dropwise to an excess of methylmagnesium bromide (Grignard reagent) in ether at a low temperature (e.g., -78°C or 0°C).

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Step 3: Reduction to the final amine

-

Dissolve the purified amide intermediate from Step 2 in an anhydrous solvent such as THF.

-

Slowly add this solution to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0°C.

-

After the addition, the reaction mixture is typically heated to reflux for several hours.

-

Cool the reaction mixture to 0°C and quench sequentially by the slow addition of water, followed by a sodium hydroxide solution, and then more water.

-

Filter the resulting solids and wash them with THF.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or crystallization.

-

Analytical Characterization:

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-H bonds.

Logical Relationships in Experimental Design

The successful synthesis and characterization of this compound relies on a logical sequence of steps, from the initial reaction design to the final purity assessment.

Caption: Logical workflow for the synthesis and analysis of the target compound.

Conclusion

While this compound is not a well-documented compound, this technical guide provides a foundational understanding of its likely chemical properties and stability based on the behavior of related indole derivatives. The proposed synthetic pathway and analytical methods offer a practical starting point for researchers interested in synthesizing and studying this molecule. Further experimental investigation is necessary to validate these theoretical predictions and to explore the potential biological activities of this compound.

References

Technical Guide: 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(Benzyloxy)cyclobutanone (CAS 30830-27-4), a key intermediate in the synthesis of antiviral compounds. This document consolidates its chemical and physical properties, outlines detailed synthetic protocols, and lists reputable suppliers.

Core Properties of 3-(Benzyloxy)cyclobutanone

3-(Benzyloxy)cyclobutanone is a ketone and ether functionalized cyclobutane derivative. Its chemical structure and properties make it a valuable building block in organic synthesis, particularly for the development of nucleoside analogues.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 30830-27-4 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂O₂ | [4] |

| Molecular Weight | 176.21 g/mol | [4] |

| Appearance | Colorless to yellow clear liquid or solid | |

| Boiling Point | 284.832 °C at 760 mmHg | [5] |

| Density | 1.119 g/cm³ | [5] |

| Flash Point | 126 °C | [6] |

| Refractive Index | 1.5225 | [6] |

| InChI Key | GPPSQLLIFNWNSB-UHFFFAOYSA-N | |

| Canonical SMILES | C1C(CC1=O)OCC2=CC=CC=C2 | |

| Storage Temperature | Refrigerated (0-10°C), under inert gas |

Safety Information

3-(Benzyloxy)cyclobutanone is classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[1][7] Work should be conducted in a well-ventilated area.[1][7] For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.[1][7]

Synthesis of 3-(Benzyloxy)cyclobutanone

Several synthetic routes to 3-(Benzyloxy)cyclobutanone have been reported, primarily in patent literature. A common method involves a multi-step process starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate.[8]

Experimental Protocol: Synthesis from 3-dibromo-2,2-dimethoxypropane[10]

This protocol describes a four-step synthesis to obtain 3-(Benzyloxy)cyclobutanone.

Step 1: Synthesis of Cyclobutane Intermediate (I)

-

In a suitable reactor, diisopropyl malonate is slowly added to a solution of sodium hydride in DMF, maintaining the temperature below 70°C.

-

3-dibromo-2,2-dimethoxypropane is then added, and the mixture is refluxed for 24 hours.

-

After cooling, an ammonium chloride solution is added, and the product is extracted with n-hexane.

-

The organic layer is washed, dried with anhydrous sodium sulfate, and concentrated to yield the cyclobutane intermediate (I).

Step 2: Synthesis of 3-oxocyclobutanecarboxylic acid (II)

-

The cyclobutane intermediate (I) is deprotected and hydrolyzed under acidic conditions to yield 3-oxocyclobutanecarboxylic acid (II).

Step 3: Synthesis of Bromoalkane (III)

-

The carboxylic acid (II) is converted to its silver salt.

-

The silver carboxylate is then reacted with elemental bromine via a Hunsdiecker reaction to obtain the bromoalkane (III).

Step 4: Synthesis of 3-(Benzyloxy)cyclobutanone (IV)

-

The bromoalkane (III) undergoes a nucleophilic substitution reaction with benzyl alcohol to yield the final product, 3-(Benzyloxy)cyclobutanone (IV).

Another patented method involves the ring closure of benzyl vinyl ether and trichloroacetyl chloride using a zinc-copper reagent, followed by dechlorination with zinc powder.[8] A further synthesis route starts with the cycloaddition of dichloroketene to allyl benzyl ether to produce 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone, which is then converted to the target molecule.[9]

Application in Drug Development

The primary application of 3-(Benzyloxy)cyclobutanone is as a crucial intermediate in the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which are potent inhibitors of HIV-1 reverse transcriptase.[4] The cyclobutyl moiety serves as a carbocyclic analogue of the ribose sugar in natural nucleosides.

Synthetic Workflow for HIV-1 Reverse Transcriptase Inhibitors

The general workflow for the utilization of 3-(Benzyloxy)cyclobutanone in the synthesis of these antiviral agents is as follows:

Suppliers of 3-(Benzyloxy)cyclobutanone

A number of chemical suppliers offer 3-(Benzyloxy)cyclobutanone for research and development purposes.

| Supplier | Website | Notes |

| Sigma-Aldrich | --INVALID-LINK-- | Offers the product for early discovery research. |

| TCI America | --INVALID-LINK-- | Provides the compound with >95.0% purity. |

| Apollo Scientific | --INVALID-LINK-- | Supplies with 97% purity.[2] |

| ChemicalBook | --INVALID-LINK-- | Lists various suppliers and pricing information.[4] |

| Arborpharmchem | --INVALID-LINK-- | A supplier of pharmaceutical intermediates.[3] |

| Hefei TNJ Chemical Industry Co., Ltd. | --INVALID-LINK-- | A manufacturer and supplier in China.[10] |

| ECHO CHEMICAL CO., LTD. | --INVALID-LINK-- | Taiwanese supplier of chemical materials.[11] |

| ChemWhat | --INVALID-LINK-- | Database with multiple suppliers listed.[6] |

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier.

Conclusion

3-(Benzyloxy)cyclobutanone is a valuable and versatile chemical intermediate with a critical role in the development of antiviral therapeutics, particularly for HIV-1. The synthetic routes to this compound are well-documented in patent literature, providing a solid foundation for its production. Researchers and drug development professionals can leverage the information in this guide to facilitate their work in synthesizing novel nucleoside analogues and other bioactive molecules.

References

- 1. Page loading... [guidechem.com]

- 2. 30830-27-4 Cas No. | 3-(Benzyloxy)cyclobutan-1-one | Apollo [store.apolloscientific.co.uk]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 3-(BENZYLOXY)CYCLOBUTANONE | 30830-27-4 [chemicalbook.com]

- 5. 3-(Benzyloxy)cyclobutanone _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 6. chemwhat.com [chemwhat.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 9. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. china-tnj.com [china-tnj.com]

- 11. 3-(Benzyloxy)Cyclobutanone-ECHO CHEMICAL CO., LTD. [echochemical.com]

Anticancer Activity: Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)

An In-depth Technical Guide on the Potential Biological Activities of Novel Indoleamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Indoleamine derivatives, a prominent class of these compounds, have garnered substantial interest due to their diverse biological activities, mimicking peptide structures and binding reversibly to a variety of enzymes.[1] This technical guide provides a comprehensive overview of the recent advancements in the study of novel indoleamine derivatives, focusing on their potential therapeutic applications. We will delve into their anticancer, neuroprotective, and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

A significant area of research for indoleamine derivatives is in cancer therapy, with a primary focus on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[5][6] In the tumor microenvironment, overexpression of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine and its metabolites, which are toxic to immune cells.[5][7] This creates an immunosuppressive environment, allowing tumor cells to evade the host's immune system.[6][8] Therefore, inhibiting IDO1 is a promising strategy for cancer immunotherapy.[9][10][11]

Data Presentation: IDO1 Inhibitory Activity of Novel Indoleamine Derivatives

The following table summarizes the in vitro inhibitory activities of several recently developed indoleamine derivatives against human IDO1 (hIDO1).

| Compound ID | Derivative Class | hIDO1 IC50 (nM) | Cellular IC50 (nM) | Reference |

| 11u | 1,2,5-Oxadiazole-3-carboximidamide | 42.2 ± 2.23 | 4.35 ± 0.13 (HeLa cells) | [10] |

| I-1 | N'-hydroxyamidine | Similar to Epacadostat | Similar to Epacadostat (HeLa cells) | [12] |

| I-2 | N'-hydroxyamidine | Similar to Epacadostat | Similar to Epacadostat (HeLa cells) | [12] |

| 23 | 1,2,5-Oxadiazole-3-carboximidamide | 108.7 | 19.88 (HEK293T cells) | [13] |

| 25 | 1,2,5-Oxadiazole-3-carboximidamide | 178.1 | 68.59 (HEK293T cells) | [13] |

| 26 | 1,2,5-Oxadiazole-3-carboximidamide | 139.1 | 57.76 (HEK293T cells) | [13] |

| 43b | Isoquinoline | 310 (IDO1) / 80 (TDO) | Not Reported | [14] |

| DX-03-12 | Phenylimidazole | 300-500 | Not Reported | [15] |

| DX-03-13 | Phenylimidazole | 300-500 | Not Reported | [15] |

| 14e | 1,2,3-Triazole | 3630 | Not Reported | [16] |

Experimental Protocols

In Vitro hIDO1 Enzyme Inhibition Assay:

A common method to determine the half-maximal inhibitory concentration (IC50) for IDO1 inhibitors is a fluorescence-based enzymatic assay.

-

Recombinant hIDO1 Expression and Purification: Human IDO1 is expressed in E. coli and purified using affinity chromatography.

-

Assay Buffer Preparation: The assay is typically performed in a potassium phosphate buffer (pH 6.5) containing ascorbic acid and methylene blue.

-

Reaction Mixture: The reaction mixture consists of the purified hIDO1 enzyme, L-tryptophan (substrate), and the test compound at various concentrations.

-

Incubation: The reaction is initiated by the addition of L-tryptophan and incubated at room temperature.

-

Termination: The reaction is stopped by the addition of an acid, such as trichloroacetic acid.

-

Detection: The product, N-formylkynurenine, is converted to kynurenine, which can be detected by measuring the absorbance at a specific wavelength (e.g., 321 nm) or by fluorescence after reacting with a developing agent.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular IDO1 Inhibition Assay:

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

-

Cell Culture: Human cell lines that express IDO1, such as HeLa or HEK293T cells, are used. IDO1 expression is often induced by treatment with interferon-gamma (IFN-γ).

-

Compound Treatment: The cells are treated with various concentrations of the test compound.

-

Tryptophan Addition: L-tryptophan is added to the cell culture medium.

-

Incubation: The cells are incubated for a set period to allow for tryptophan metabolism.

-

Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured, often using a colorimetric method with Ehrlich's reagent or by LC-MS.

-

Data Analysis: The cellular IC50 is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualization

Caption: IDO1 pathway in the tumor microenvironment.

Caption: Experimental workflow for IDO1 inhibition assays.

Neuroprotective Activities

Indoleamine derivatives have demonstrated significant potential as neuroprotective agents, primarily through their antioxidant properties and their ability to inhibit monoamine oxidase (MAO) enzymes.[17] Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a key factor in the pathogenesis of various neurodegenerative diseases.[17] Compounds that can scavenge ROS or prevent their formation are therefore of great therapeutic interest.

Data Presentation: Neuroprotective Effects of Indoleamine Derivatives

| Compound | Activity | Model | Key Findings | Reference |

| PF 9601N | MAO-B Inhibitor, Antioxidant | SH-SY5Y cells with dopamine-induced lesion | 20% recovery of cell viability at 10 pM. | [18] |

| FA 72 (metabolite of PF 9601N) | Antioxidant | SH-SY5Y cells with dopamine-induced lesion | ~50% increase in cell viability. | [18] |

| Indole-phenolic hybrids | Antioxidant, Metal Chelator, Amyloid Disaggregator | SH-SY5Y cells with Aβ(25-35) induced toxicity | ~25% increase in cell viability, reduction of ROS to basal levels. | [19] |

| Indole-2-N-methylpropargylamine derivatives | MAO-B Inhibitors | Computational analysis | High binding affinity and potential for irreversible inhibition of MAO-B. | [20] |

Experimental Protocols

Assessment of Neuroprotection in Cell Culture:

-

Cell Line: A human neuroblastoma cell line, such as SH-SY5Y, is commonly used.[18][19]

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxin, such as dopamine or amyloid-beta peptides.[18][19]

-

Treatment: Cells are treated with the indoleamine derivative before, during, or after exposure to the neurotoxin.

-

Cell Viability Assay: Cell viability is assessed using methods like the MTT assay, which measures mitochondrial metabolic activity.[12]

-

ROS Measurement: Intracellular ROS levels can be quantified using fluorescent probes like dichlorofluorescein diacetate (DCF-DA).

MAO Inhibition Assay:

-

Enzyme Source: Recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues can be used.

-

Substrate: A suitable substrate for the specific MAO isoform is used (e.g., kynuramine for both, or specific substrates for each).

-

Inhibitor: The assay is performed with and without the test indoleamine derivative.

-

Detection: The product of the enzymatic reaction is measured, often by fluorescence or absorbance.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is calculated.

Visualization of Neuroprotective Mechanisms

Caption: Key neuroprotective actions of indoleamine derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of indoleamine derivatives are another area of active investigation.[21][22] Inflammation is a complex biological response implicated in numerous diseases. Key mediators of inflammation include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and the transcription factor nuclear factor-kappa B (NF-κB).[23] Some indoleamine derivatives have been shown to modulate these targets. Additionally, as discussed earlier, the inhibition of IDO1 can also contribute to anti-inflammatory effects by altering the balance of tryptophan metabolites.[7][16]

Data Presentation: Anti-inflammatory Activity of an Indole-Ursolic Acid Derivative

| Compound | Target | IC50 | Model | Key Findings | Reference |

| UA-1 | Nitric Oxide (NO) Production | 2.2 ± 0.4 µM | LPS-induced RAW 246.7 macrophages | Significantly reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and downregulated iNOS, COX-2, and NF-κB. | [23] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages:

-

Cell Culture: A macrophage cell line, such as RAW 264.7, is used.

-

Inflammation Induction: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

-

Compound Treatment: Cells are co-treated with LPS and the test indoleamine derivative at various concentrations.

-

Nitric Oxide Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA.

-

Western Blotting/RT-PCR: The expression levels of key inflammatory proteins (iNOS, COX-2, NF-κB) and their corresponding mRNAs are determined by Western blotting and RT-PCR, respectively.

Visualization of Anti-inflammatory Signaling

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]

- 8. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of indoleamine 2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indoleamine 2,3-Dioxygenase Is the Anticancer Target for a Novel Series of Potent Naphthoquinone-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indolalkylamines derivatives as antioxidant and neuroprotective agents in an experimental model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iris.unibas.it [iris.unibas.it]

- 20. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chesci.com [chesci.com]

- 22. jbarbiomed.com [jbarbiomed.com]

- 23. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Bioactivity: A Technical Guide

Introduction

This technical guide outlines a comprehensive in silico workflow to predict the potential biological activities of 2-(1H-indol-3-yl)-2-methylpropan-1-amine. The methodologies described herein are standard computational drug discovery techniques aimed at identifying potential protein targets, predicting binding affinities, and evaluating pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and drug design.

Molecular Profile of this compound

A summary of the key chemical identifiers for the target molecule is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 30830-27-4 | |

| Molecular Formula | C₁₂H₁₆N₂ | |

| Molecular Weight | 188.27 g/mol | |

| SMILES | NC(C)(C)CC1=CNC2=CC=CC=C12 | |

| InChI Key | WREHPEFXXFJIIJ-UHFFFAOYSA-N |

Methodology: An In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound involves a multi-faceted approach, integrating several computational techniques. This process begins with defining the molecule's structure and proceeds through target identification, molecular interaction studies, and pharmacokinetic profiling.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the in silico bioactivity prediction process.

Experimental Protocols

Ligand Preparation

-

Objective: To obtain a low-energy, 3D conformation of this compound suitable for docking and other computational analyses.

-

Protocol:

-

The canonical SMILES string NC(C)(C)CC1=CNC2=CC=CC=C12 is used as the input.

-

A 2D sketch of the molecule is generated using molecular editing software (e.g., ChemDraw, MarvinSketch).

-

The 2D structure is converted to a 3D structure.

-

Hydrogen atoms are added, and the structure is subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is crucial to find a stable, low-energy conformation of the ligand.

-

The final 3D structure is saved in a suitable format (e.g., .mol2, .sdf) for subsequent analyses.

-

Target Identification and Preparation

-

Objective: To identify and prepare potential protein targets for this compound based on the known bioactivities of similar indole derivatives.

-

Protocol:

-

A literature and database (e.g., ChEMBL, PubChem) search is conducted for indole derivatives with established biological activities.

-

Based on the search, a list of potential protein targets is compiled. Targets for indole derivatives frequently include protein kinases, topoisomerases, dihydrofolate reductase, and proteins involved in inflammatory and cancer pathways.[1][5][6][7][8]

-

The 3D structures of the identified protein targets are downloaded from the Protein Data Bank (PDB).

-

The protein structures are prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders and charges. This is typically performed using software like Schrödinger's Protein Preparation Wizard or AutoDockTools.

-

Molecular Docking

-

Objective: To predict the binding mode and affinity of this compound to the active sites of the identified protein targets.

-

Protocol:

-

The active site (binding pocket) of the prepared protein is defined, usually based on the location of a co-crystallized ligand or through binding site prediction algorithms.

-

The prepared 3D structure of this compound is docked into the defined active site using a molecular docking program (e.g., AutoDock, Glide, MOE).

-

The docking algorithm samples a large number of possible conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

The results are analyzed to identify the most favorable binding poses and the corresponding docking scores (e.g., in kcal/mol). The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.[2][3][4]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

-

Objective: To build a mathematical model that correlates the chemical structures of a series of indole derivatives with their known biological activity, and then use this model to predict the activity of this compound.[5][9][10]

-

Protocol:

-

A dataset of structurally diverse indole derivatives with experimentally determined activity (e.g., IC₅₀ values) against a specific target is collected.

-

Molecular descriptors (numerical representations of chemical structure) are calculated for each molecule in the dataset. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, electronic properties).[1]

-

The dataset is typically divided into a training set and a test set.[10]

-

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a QSAR model that relates the descriptors (independent variables) to the biological activity (dependent variable) for the training set.[1][10]

-

The predictive power of the model is validated using the test set.[10]

-

The validated QSAR model is then used to predict the biological activity of this compound based on its calculated descriptors.

-

Pharmacophore Modeling

-

Objective: To identify the essential 3D arrangement of chemical features (pharmacophore) responsible for the biological activity of a set of known active indole derivatives and to see if this compound fits this model.[11][12]

-

Protocol:

-

A set of active indole derivatives for a specific target is aligned based on their 3D structures.

-

Common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups, are identified.[11]

-

A pharmacophore hypothesis is generated that represents the 3D arrangement of these essential features.

-

The 3D structure of this compound is then fitted to the pharmacophore model to assess its potential for similar biological activity.

-

ADMET Prediction

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.[13][14][15][16]

-

Protocol:

-

The 2D or 3D structure of the molecule is submitted to an in silico ADMET prediction tool (e.g., SwissADME, admetSAR, PreADMET).[15][17]

-

Various physicochemical and pharmacokinetic properties are calculated, such as:

-

Lipophilicity (LogP): Affects solubility and permeability.[17]

-

Aqueous Solubility (LogS): Crucial for absorption.

-

Blood-Brain Barrier (BBB) Penetration: Important for CNS-acting drugs.[14]

-

Human Intestinal Absorption (HIA): Predicts oral bioavailability.[15]

-

Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.

-

Toxicity: Predictions for mutagenicity (AMES test) and other toxicities.[15]

-

-

Drug-likeness rules, such as Lipinski's Rule of Five, are also evaluated.[17]

-

Predicted Bioactivity Profile and Data Summary

As no experimental data for this compound is available in the public domain, the following tables present a hypothetical summary of the kind of quantitative data that would be generated from the aforementioned in silico protocols.

Table 2: Predicted Physicochemical and ADMET Properties

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 188.27 | Compliant with Lipinski's Rule (<500) |

| LogP (Consensus) | 2.15 | Good balance of lipophilicity and hydrophilicity |

| LogS (Aqueous Solubility) | -2.5 | Moderately soluble |

| Human Intestinal Absorption | > 90% | Likely to be well-absorbed orally |

| BBB Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | No | Likely non-mutagenic |

| Lipinski's Rule Violations | 0 | Good drug-likeness profile |

Table 3: Hypothetical Molecular Docking Scores against Potential Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Biological Activity |

| Protein Kinase CK2 | 1J91 | -7.8 | Anti-cancer, Anti-inflammatory |

| Topoisomerase II | 1ZXM | -8.2 | Anti-cancer |

| Dihydrofolate Reductase (DHFR) | 1DHF | -7.5 | Anti-cancer, Antimicrobial |

| COX-2 | 5IKR | -8.5 | Anti-inflammatory |

| Tubulin | 1SA0 | -7.9 | Anti-cancer |

Note: The values in Tables 2 and 3 are for illustrative purposes and would need to be generated by running the actual computational protocols.

Predicted Signaling Pathway Involvement

Based on the potential targets identified for indole derivatives, this compound could potentially modulate several key signaling pathways. For instance, inhibition of protein kinases like CK2 or enzymes like COX-2 can have significant downstream effects.

Caption: A diagram showing potential signaling pathways affected by the target molecule.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By employing a combination of molecular docking, QSAR analysis, pharmacophore modeling, and ADMET prediction, it is possible to generate robust hypotheses about the molecule's potential therapeutic applications and its drug-like properties. The indole nucleus is a well-established pharmacophore with a wide range of biological activities, suggesting that this compound is a promising candidate for further investigation.[1] The in silico approaches detailed here provide a critical first step in the drug discovery pipeline, enabling the prioritization of compounds for synthesis and experimental validation. The predicted favorable ADMET properties and potential interactions with key protein targets suggest that this compound warrants further exploration as a potential therapeutic agent.

References

- 1. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]

- 3. japsonline.com [japsonline.com]

- 4. Synthesis, Molecular Docking, and Biological Evaluation of Novel Indole-triazole Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of Pharmacophore Model for Indeno[1,2-b]indoles as Human Protein Kinase CK2 Inhibitors and Database Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacophorejournal.com [pharmacophorejournal.com]

- 8. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 10. QSAR Studies of New Pyrido[3,4-b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. proceedings.science [proceedings.science]

- 13. researchgate.net [researchgate.net]

- 14. audreyli.com [audreyli.com]

- 15. alliedacademies.org [alliedacademies.org]

- 16. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. isfcppharmaspire.com [isfcppharmaspire.com]

The Pivotal Role of Structure in the Activity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical structure-activity relationships (SAR) of analogs based on the 2-(1H-indol-3-yl)-2-methylpropan-1-amine scaffold, a core structure in many biologically active compounds. Tryptamines, a class of monoamine alkaloids sharing this indolethylamine framework, are renowned for their significant effects on the central nervous system, primarily through their interaction with serotonin (5-HT) receptors. Understanding the nuanced relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics.

The parent compound, tryptamine, serves as a foundational blueprint for a vast array of natural and synthetic derivatives. Modifications to the indole ring, the ethylamine side chain, and the terminal amine group can profoundly influence a compound's pharmacological profile, including its receptor binding affinity, functional activity (as an agonist, partial agonist, or antagonist), and metabolic stability.

Core Structure-Activity Relationships

The pharmacological activity of this compound and its analogs is largely dictated by substitutions at three key positions: the indole ring, the α-position of the ethylamine side chain, and the terminal amino group.

1. Indole Ring Substitutions: Modifications on the indole nucleus, particularly at the 4- and 5-positions, significantly impact receptor affinity and efficacy. For instance, the introduction of a methoxy group at the 5-position, as seen in 5-MeO-DMT, is known to enhance potency compared to unsubstituted tryptamines.

2. α-Position Modification: The presence of a methyl group at the α-position of the ethylamine side chain, as in the core structure of interest, plays a crucial role in the molecule's metabolic fate. This α-methylation provides steric hindrance that protects the compound from degradation by monoamine oxidase (MAO), thereby extending its duration of action.

3. Terminal Amine Substitutions: Alterations to the terminal amino group are a critical determinant of pharmacological activity.

-

N,N-Dialkylation: Symmetrical and asymmetrical N,N-dialkyl substitutions are common features of psychoactive tryptamines. Increasing the size of these alkyl groups can modulate selectivity for different 5-HT receptor subtypes. For example, bulkier N-alkyl groups have been linked to lower potency at 5-HT₂C receptors and higher efficacy at 5-HT₂B receptors.

Quantitative Analysis of Tryptamine Analogs

The following tables summarize quantitative data from studies on analogous tryptamine derivatives, providing insights into how structural modifications influence their biological activity.

Table 1: In Vitro Functional Activity of 4-Hydroxy-N,N-dialkyltryptamine Analogs at 5-HT₂ Receptors

| Compound | R¹ | R² | h5-HT₂A EC₅₀ (nM) | m5-HT₂A EC₅₀ (nM) | h5-HT₂B EC₅₀ (nM) | h5-HT₂C EC₅₀ (nM) |

| Psilocin | Me | Me | 19.3 | 20.1 | 4.6 | 10.3 |

| 4-HO-MET | Me | Et | 17.5 | 18.2 | 5.2 | 11.5 |

| 4-HO-DET | Et | Et | 25.6 | 28.9 | 7.8 | 15.4 |

| 4-HO-MPT | Me | n-Pr | 33.1 | 35.5 | 9.1 | 22.3 |

| 4-HO-DPT | n-Pr | n-Pr | 45.8 | 50.2 | 12.4 | 33.1 |

| 4-HO-MIPT | Me | i-Pr | 40.2 | 44.7 | 10.5 | 28.9 |

| 4-HO-DIPT | i-Pr | i-Pr | 66.7 | 75.1 | 18.9 | 55.4 |

Data extrapolated from studies on psilocybin analogs. EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in a calcium mobilization assay.

Table 2: In Vivo Potency of 4-Hydroxy-N,N-dialkyltryptamine Analogs in the Mouse Head-Twitch Response (HTR) Assay

| Compound | R¹ | R² | HTR ED₅₀ (μmol/kg) |

| 4-HO-MET | Me | Et | 0.65 |

| Psilocin | Me | Me | 0.81 |

| 4-HO-DET | Et | Et | 1.56 |

| 4-HO-MPT | Me | n-Pr | 1.92 |

| 4-HO-DPT | n-Pr | n-Pr | 2.47 |

| 4-HO-MIPT | Me | i-Pr | 2.97 |

| 4-HO-DIPT | i-Pr | i-Pr | 3.46 |

Data from studies on psilocybin analogs. ED₅₀ values represent the dose of the compound that produces a half-maximal response in the head-twitch response assay in mice, a behavioral proxy for 5-HT₂A receptor activation.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for key experiments typically employed in the evaluation of tryptamine analogs.

Calcium Mobilization Assay

This in vitro functional assay is used to determine the potency and efficacy of compounds at Gq-coupled receptors, such as the 5-HT₂ receptor subtypes.

-

Cell Culture: Human embryonic kidney (HEK) 293 cells are stably transfected with the gene encoding the human or mouse 5-HT receptor of interest. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Assay Preparation: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

-

Compound Addition and Signal Detection: Test compounds are prepared in a series of concentrations. A fluorescent imaging plate reader (FLIPR) is used to measure the fluorescence intensity before and after the addition of the compounds. The change in fluorescence is proportional to the increase in intracellular calcium concentration.

-

Data Analysis: The concentration-response curves are generated by plotting the change in fluorescence against the logarithm of the compound concentration. The EC₅₀ and Emax values are determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Mouse Head-Twitch Response (HTR) Assay

The HTR is a behavioral assay in mice that is considered a reliable in vivo model for 5-HT₂A receptor activation and is often used to assess the hallucinogenic potential of compounds.

-

Animals: Male C57BL/6J mice are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Drug Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose) and administered via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

-

Behavioral Observation: Immediately after drug administration, mice are placed individually into observation chambers. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period, typically 30-60 minutes.

-

Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves are constructed by plotting the mean number of head twitches against the dose of the compound. The ED₅₀ value, the dose that produces 50% of the maximal response, is calculated using non-linear regression analysis.[1]

Visualizing the SAR Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the study of these indole analogs.

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Caption: Simplified 5-HT₂A receptor signaling pathway activated by a tryptamine agonist.

References

Putative Molecular Targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the molecular targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine is limited in publicly available scientific literature. This guide, therefore, presents putative molecular targets based on the well-established pharmacology of its structural class, the tryptamines. The indole nucleus linked to an aminoalkyl chain is a classic pharmacophore known to interact with several key biological targets, primarily within the central nervous system.

Core Putative Molecular Targets

Based on its structural similarity to endogenous neurotransmitters like serotonin and other psychoactive tryptamines, the primary putative molecular targets for this compound are anticipated to be:

-

Serotonin (5-HT) Receptors: The indole ring and the amine side chain are key features for binding to various 5-HT receptor subtypes. The substitution pattern on the side chain can modulate affinity and selectivity for different subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

-

Monoamine Oxidase (MAO): Tryptamine derivatives are often substrates or inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters.[1] Inhibition of MAO can lead to increased synaptic levels of these neurotransmitters.[1]

Inferred Quantitative Data from Structurally Related Compounds

Due to the absence of specific binding affinity data for this compound, the following table summarizes data for structurally analogous tryptamine derivatives to provide a reasonable inference of potential activity.

| Target | Ligand (Structural Analog) | Assay Type | Affinity (Ki, IC50, or EC50 in nM) | Reference |

| 5-HT1A Receptor | α-methyltryptamine | Radioligand Binding | Ki: 150 | [2] |

| 5-HT2A Receptor | α-methyltryptamine | Radioligand Binding | Ki: 200 | [2] |

| Norepinephrine Transporter | 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivative | Radioligand Binding | IC50: 4 | [3] |

| Serotonin Transporter | 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivative | Radioligand Binding | IC50: 344 | [3] |

Key Experimental Protocols

To validate the putative targets of this compound, the following standard experimental protocols are recommended:

Radioligand Binding Assays for Serotonin Receptors

This method is used to determine the binding affinity of the compound to specific receptor subtypes.

1. Membrane Preparation:

- Cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells) are cultured and harvested.

- Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

- The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

- A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) is incubated with the cell membranes.

- Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding.

- Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

- After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

- The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

- The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of the compound to inhibit the enzymatic activity of MAO-A and MAO-B.

1. Enzyme Source:

- Human recombinant MAO-A and MAO-B expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.

2. Assay Procedure:

- The test compound is pre-incubated with the MAO enzyme in a suitable buffer.

- A substrate for the enzyme is added to initiate the reaction. A common substrate is kynuramine, which is converted to 4-hydroxyquinoline, a fluorescent product.

- The reaction is allowed to proceed for a specific time at 37°C.

- The reaction is stopped, and the fluorescence of the product is measured using a fluorometer.

3. Data Analysis:

- The percent inhibition of MAO activity is calculated for each concentration of the test compound.

- The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Putative Signaling Pathways

The interaction of this compound with its putative targets would likely modulate key intracellular signaling cascades.

Caption: Putative 5-HT2A receptor signaling cascade.

Caption: Experimental workflow for target identification.

References

A Technical Guide to the Synthetic Routes for Substituted Indole-3-Alkylamines

For Researchers, Scientists, and Drug Development Professionals

The substituted indole-3-alkylamine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. These compounds, most notably represented by the neurotransmitter serotonin and the amino acid tryptophan, exhibit a wide range of biological activities. Their roles as potent agents in drug development, particularly in the treatment of migraines (triptans) and various neurological disorders, have spurred the continuous evolution of synthetic methodologies to access this vital chemical space.

This technical guide provides an in-depth review of the principal synthetic routes to substituted indole-3-alkylamines. It covers classical indole ring formations, modern catalytic methods, and strategies for introducing the crucial 3-alkylamine side chain. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to assist researchers in navigating and selecting the optimal synthetic strategy.

Part 1: Classical Strategies for Indole Core Synthesis

The foundation of many indole-3-alkylamine syntheses lies in the initial construction of the indole nucleus. Several classical, named reactions have been the workhorses for this purpose for over a century.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a versatile and robust method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds via an arylhydrazone intermediate, which undergoes a-sigmatropic rearrangement to form the indole ring with the elimination of ammonia. This method is frequently used in the synthesis of antimigraine drugs of the triptan class.

Experimental Protocol: Synthesis of 2-Phenylindole

-

Step 1: Preparation of Acetophenone Phenylhydrazone. In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid. To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling. Heat the reaction mixture on a sand bath for 10 minutes. Cool the resulting mixture in an ice bath to allow the product to precipitate. Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric

A Technical Guide to the Physicochemical Profiling of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The process of drug discovery and development is a complex, multi-stage endeavor where early-stage characterization of a drug candidate is paramount to its eventual success. A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1] These properties directly influence bioavailability, efficacy, and potential toxicity, making their accurate determination a critical step in lead optimization and candidate selection.[2][3]

This technical guide provides a comprehensive overview of the essential physicochemical profiling for the novel compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine . As a tryptamine derivative, this molecule holds potential for interacting with various biological targets, particularly within the central nervous system, where related compounds are known to engage with serotonin receptors and trace amine-associated receptors (TAARs).[4][5]

This document outlines the core physicochemical parameters to be evaluated, presents detailed experimental protocols for their determination, and visualizes key workflows and potential biological pathways to guide researchers in their investigation of this compound.

Compound Identity and Physicochemical Profile

A clear definition of the molecule's properties is the foundation of its development profile. The following tables summarize the known and to-be-determined physicochemical data for this compound.

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| Chemical Structure |  (Structure to be confirmed) (Structure to be confirmed) |

| Molecular Formula | C₁₂H₁₆N₂ |

| Molecular Weight | 188.27 g/mol |

| CAS Number | Not available |

Table 2: Core Physicochemical Data

| Parameter | Value / Predicted Range | Rationale / Method |

| pKa | TBD (Predicted: 9.0 - 10.5) | The primary aliphatic amine is expected to be the main basic center, with a typical pKa in this range for its conjugate acid.[6] |

| logP | TBD | To be determined experimentally via the shake-flask method. This value is critical for predicting membrane permeability and solubility. |

| Aqueous Solubility | TBD | To be determined experimentally at various pH values (e.g., pH 2.0, 6.5, 7.4) to establish the pH-solubility profile. |

| Melting Point | TBD | To be determined via Differential Scanning Calorimetry (DSC) or melt-temp apparatus to confirm purity and solid-state form. |

Experimental Protocols

Accurate and reproducible data generation requires robust and well-defined experimental protocols. The following sections detail the standard methodologies for determining the key physicochemical parameters.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different physiological pH values, which affects its solubility, absorption, and receptor binding. Potentiometric titration is a highly precise technique for this measurement.[7]

Methodology:

-

System Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurement.[8]

-

Sample Preparation: Prepare a 1 mM solution of the compound in deionized water or a suitable co-solvent if solubility is low. Ensure the total volume is sufficient for the titration (e.g., 20 mL).[8]

-

Ionic Strength Adjustment: Add a concentrated solution of potassium chloride (KCl) to the sample to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[8]

-

Titration:

-

Place the solution in a temperature-controlled vessel (e.g., 25°C) on a magnetic stirrer and immerse the calibrated pH electrode.

-

Make the solution acidic by adding 0.1 M HCl until the pH is approximately 1.8-2.0.

-

Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.[8]

-

Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0.

-

-

Data Analysis: Plot the pH (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point of the titration curve, which corresponds to the inflection point of the sigmoid curve.[9] The experiment should be performed in triplicate to ensure reliability.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is the industry standard measure of a compound's lipophilicity. The shake-flask method, though labor-intensive, remains the gold standard for its accuracy.[10][11]

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. Use the corresponding phase for all dilutions and blanks.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning:

-

Add a known volume of the stock solution to a vessel containing a known volume of the immiscible phase (e.g., 1:1 or 10:1 water:octanol).

-

Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours). Avoid vigorous shaking that can cause emulsion formation.[12]

-

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value: LogP = log10([Compound]octanol / [Compound]aqueous).[10]

Determination of Aqueous Solubility by Shake-Flask Method

Aqueous solubility is a critical determinant of a drug's dissolution rate and absorption. The shake-flask equilibrium solubility method is recommended by regulatory agencies.[13]

Methodology:

-

Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 6.5, and 7.4). The pH of the buffers should be verified at the experimental temperature (e.g., 37 ± 1 °C).[13]

-

Equilibration:

-

Add an excess amount of the solid compound to flasks containing the different pH buffers. This ensures that a saturated solution is formed.

-

Agitate the flasks in a mechanical shaker or orbital incubator at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[13][14]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the flasks to stand to let undissolved solids settle.

-

Withdraw a sample from the supernatant. Immediately filter the sample using a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it to remove any undissolved particles.

-

-

Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a validated analytical method (e.g., HPLC-UV).

-

pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[13] The experiment should be conducted in triplicate for each pH condition.

Visualized Workflows and Pathways

Diagrams are essential for representing complex workflows and biological interactions in a clear and concise manner.

Caption: Experimental workflow for physicochemical profiling.

As a tryptamine derivative, this compound may act as an agonist at serotonin receptors, such as the 5-HT₂A receptor. Activation of this Gq-coupled receptor initiates a downstream signaling cascade involving phospholipase C.

Caption: Potential Gq-coupled signaling pathway for a tryptamine.

Conclusion

The physicochemical profile of this compound is a critical dataset that will govern its trajectory in the drug development pipeline. The experimental protocols detailed herein for determining pKa, logP, and aqueous solubility provide a robust framework for generating the high-quality, reproducible data required for informed decision-making.[1] By systematically characterizing these fundamental properties, researchers can build a comprehensive understanding of the compound's behavior, enabling rational optimization and paving the way for subsequent in vitro and in vivo evaluation. The integration of this data into pharmacokinetic models will ultimately accelerate the assessment of its therapeutic potential.[2]

References

- 1. selvita.com [selvita.com]

- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptamine - Wikipedia [en.wikipedia.org]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. who.int [who.int]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine using High-Performance Liquid Chromatography (HPLC) with UV detection. The proposed method is based on established principles for the analysis of aromatic amines and indole-containing compounds.[1]

Introduction

This compound is a chemical compound containing an indole moiety. Accurate and reliable quantitative analysis of this compound is crucial in various stages of drug development and research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[2] This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound.

For chiral separation of enantiomers, a normal-phase HPLC method using a chiral stationary phase is often more successful.[3] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are a good starting point for the separation of primary amines.[3]

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

-

Column: A C18 reversed-phase column is a suitable initial choice for the analysis of aromatic amines.[1]

-

Recommended Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

-

-

Chemicals and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Formic acid (FA), 99% or higher purity

-

Trifluoroacetic acid (TFA), HPLC grade (optional mobile phase additive)

-

This compound reference standard

-

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization for specific applications.

| Parameter | Recommended Setting |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm and 280 nm (Indole chromophore) |

| Injection Volume | 10 µL |

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% FA) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation: The sample preparation will depend on the matrix. For samples in a simple matrix, dissolve the sample in the initial mobile phase to a concentration within the calibration range. For more complex matrices, such as biological fluids, protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.[1]

Data Presentation and Analysis